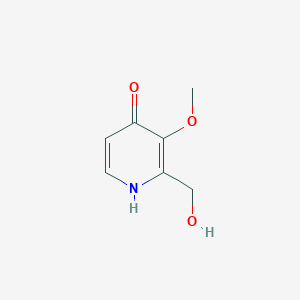

2-(Hydroxymethyl)-3-methoxypyridin-4-ol

Description

2-(Hydroxymethyl)-3-methoxypyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with hydroxymethyl and methoxy groups

Properties

IUPAC Name |

2-(hydroxymethyl)-3-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7-5(4-9)8-3-2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMGVEOSZNWXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a pyridine derivative using formaldehyde under basic conditions. The reaction typically proceeds via the formation of a hydroxymethyl intermediate, which is then further functionalized to introduce the methoxy group.

Industrial Production Methods

Industrial production of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel are used to facilitate the hydroxymethylation and methoxylation reactions. The reaction conditions are optimized to ensure high purity and efficiency, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methoxypyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydropyridine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

Oxidation: Formation of 2-(Carboxymethyl)-3-methoxypyridin-4-ol.

Reduction: Formation of 2-(Hydroxymethyl)-3-methoxydihydropyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-3-methoxypyridin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in modulating the compound’s biological activity. The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

2-(Hydroxymethyl)pyridine: Lacks the methoxy group, resulting in different chemical and biological properties.

3-Methoxypyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.

4-Hydroxypyridine: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical behavior.

Uniqueness

2-(Hydroxymethyl)-3-methoxypyridin-4-ol is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(Hydroxymethyl)-3-methoxypyridin-4-ol, also known as a pyridine derivative, has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

2-(Hydroxymethyl)-3-methoxypyridin-4-ol is characterized by a hydroxymethyl group and a methoxy group attached to a pyridine ring. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the hydroxymethylation of 3-methoxypyridin-4-ol using formaldehyde under acidic conditions. The reaction can be optimized for yield by adjusting temperature and reaction time.

Enzyme Inhibition

Research indicates that 2-(Hydroxymethyl)-3-methoxypyridin-4-ol exhibits enzyme inhibition properties. It has been studied for its ability to inhibit enzymes involved in various metabolic pathways, potentially impacting cellular functions. For instance, it may inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

2-(Hydroxymethyl)-3-methoxypyridin-4-ol has been evaluated for its antioxidant properties. Studies utilizing DPPH and ABTS assays indicate that the compound can scavenge free radicals effectively, suggesting potential protective effects against oxidative stress-related damage.

The biological activity of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the hydroxymethyl group plays a crucial role in binding to active sites on enzymes or receptors, thereby modifying their activity. The detailed mechanism includes:

- Enzyme Binding : The compound may bind to the active site of target enzymes, inhibiting their function.

- Signal Transduction Modulation : By influencing pathways such as NF-kB or MAPK, it may alter cellular responses to stress or inflammation.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound at concentrations above its MIC.

Investigation of Antioxidant Properties

Another study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of this compound using various assay methods. The results indicated that it effectively reduced oxidative stress markers in human cell lines, supporting its potential use in therapeutic applications aimed at oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.